

# A Comparative Guide to JNJ-37822681 and Retigabine as Kv7 Channel Openers

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## Compound of Interest

Compound Name: JNJ-37822681

Cat. No.: B1673015

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **JNJ-37822681** and the prototypical Kv7 channel opener, retigabine. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation.

## Introduction to Kv7 Channel Openers

Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are critical regulators of neuronal excitability.[1] Opening of these channels generates a hyperpolarizing M-current, which stabilizes the resting membrane potential and reduces repetitive firing of action potentials.[2] Pharmacological activation of Kv7 channels is a validated therapeutic strategy for neuronal hyperexcitability disorders, most notably epilepsy.[3][4]

Retigabine (ezogabine) was the first-in-class Kv7 channel opener approved for the adjunctive treatment of partial-onset seizures.[1][5] Despite its efficacy, retigabine was withdrawn from the market due to safety concerns, including potential chemical liability issues.[3] This has spurred the search for new Kv7 openers with improved safety and pharmacological profiles. **JNJ-37822681**, originally developed as a fast-dissociating dopamine D2 receptor antagonist for schizophrenia, has been identified as a potent neuronal Kv7 channel opener.[3][6] This guide offers a detailed comparison of the electrophysiological and in vivo anticonvulsant properties of **JNJ-37822681** and retigabine.

## Data Presentation

### Electrophysiological Potency and Efficacy

The potency and efficacy of **JNJ-37822681** and retigabine have been compared using whole-cell patch clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing various human Kv7 channel subtypes. The data reveals that **JNJ-37822681** enhances Kv7.2-5 currents with a potency and efficacy that are largely comparable to those of retigabine.<sup>[3]</sup> Both compounds share a similar binding site within the pore of the Kv7.2 subunit.<sup>[3][7]</sup>

Compound	Kv7 Subtype	EC50 (μM)	Maximal Current Increase (% of control)	Reference
JNJ-37822681	Kv7.2/7.3	~1-2	Comparable to Retigabine	[3]
Kv7.2	~1-2	Comparable to Retigabine	[3]	
Kv7.4	~1-2	Comparable to Retigabine	[3]	
Kv7.5	~1-2	Comparable to Retigabine	[3]	
Retigabine	Kv7.2/7.3	~1.6	-	[8]
Kv7.2	~1-2	-	[3]	
Kv7.4	~1-2	-	[3]	
Kv7.5	~1-2	-	[3]	

Table 1: Comparative potency (EC50) of **JNJ-37822681** and retigabine on different Kv7 channel subtypes. Data is compiled from studies using whole-cell patch clamp recordings in CHO cells.

### In Vivo Anticonvulsant Activity

Both **JNJ-37822681** and retigabine have demonstrated anticonvulsant activity in rodent models of acute seizures. Retigabine has been extensively studied in the maximal electroshock (MES) seizure model. **JNJ-37822681** has also shown efficacy in well-validated mouse models of acute seizures.<sup>[3]</sup>

Compound	Animal Model	Seizure Model	ED50 (mg/kg)	Reference
JNJ-37822681	Mouse	Acute Seizures	Data not available in direct comparison	<a href="#">[3]</a>
Retigabine	Rat	Maximal Electroshock (MES)	5	<a href="#">[9]</a>
Mouse	Maximal Electroshock (MES)	Not specified	<a href="#">[6]</a> <a href="#">[10]</a>	

Table 2: In vivo anticonvulsant efficacy of **JNJ-37822681** and retigabine in rodent seizure models.

## Experimental Protocols

### Whole-Cell Patch Clamp Electrophysiology in CHO Cells

The following protocol provides a general framework for the electrophysiological comparison of Kv7 channel openers.

#### 1. Cell Culture and Transfection:

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
- Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum (FBS), 400 µg/ml Geneticin, and 100 µg/ml Hygromycin B to maintain stable expression of recombinant Kv7.2 and Kv7.3 channels.<sup>[11]</sup>
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.<sup>[11]</sup>

- Transfection (for transient expression): Cells are transiently transfected with plasmid DNA encoding the desired Kv7 subunit(s) using a suitable transfection reagent (e.g., PEI). Electrophysiological recordings are typically performed 24-48 hours post-transfection.

## 2. Electrophysiological Recordings:

- Configuration: Whole-cell patch clamp.
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[\[12\]](#)
- Internal Solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[\[12\]](#)
- Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to potentials between -80 mV and +50 mV in 10 mV increments for 1000 ms) are applied to activate the channels. Tail currents can be recorded by repolarizing the membrane to a potential such as -30 mV.[\[12\]](#)
- Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. The effects of the compounds are assessed by comparing current amplitudes and voltage-dependence of activation before and after drug application. Concentration-response curves are generated to determine EC<sub>50</sub> values.

## In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

### 1. Animals:

- Male albino Swiss mice or Wistar rats.

### 2. Drug Administration:

- Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

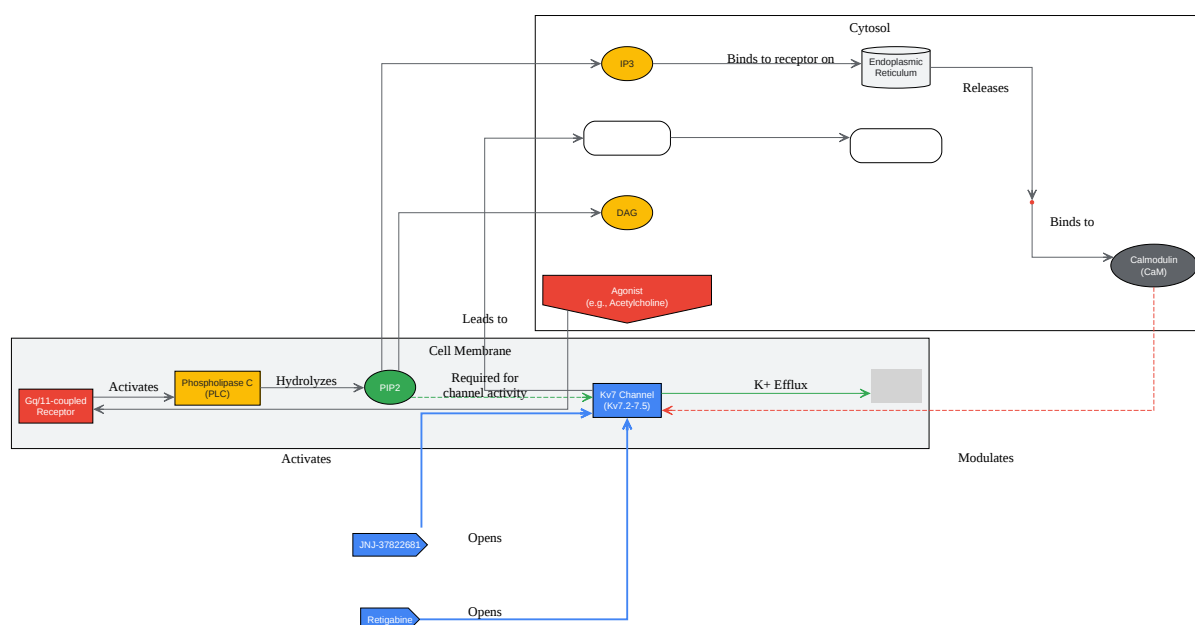
### 3. Seizure Induction:

- A short electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.

#### 4. Efficacy Assessment:

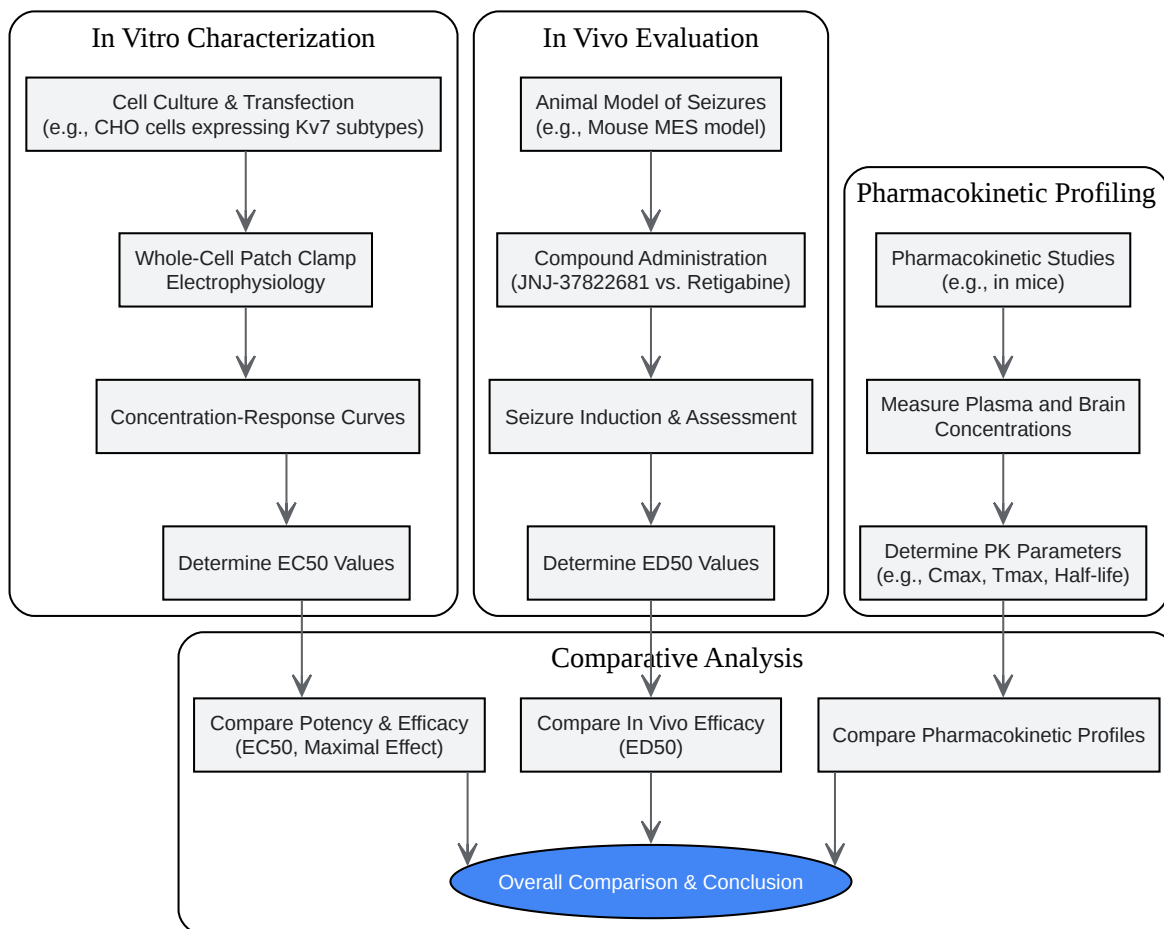
- The ability of the compound to prevent the tonic hindlimb extension is recorded as the endpoint. The dose that protects 50% of the animals from the seizure endpoint (ED50) is calculated.

## Mandatory Visualization



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Caption: Simplified signaling pathway of Kv7 channel modulation.



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Caption: Experimental workflow for comparing Kv7 channel openers.

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